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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MORF-057 and carotegrast methyl, two oral small

molecule inhibitors under investigation for the treatment of ulcerative colitis. Both drugs target

lymphocyte trafficking to the gut, a key process in the inflammatory cascade of this disease.

This document outlines their mechanisms of action, presents available preclinical and clinical

data, and details the experimental protocols from key studies.

Mechanism of Action: Targeting Lymphocyte
Migration
Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by the chronic

infiltration of lymphocytes into the intestinal mucosa, leading to inflammation and tissue

damage. Both MORF-057 and carotegrast methyl aim to mitigate this by inhibiting integrins, a

class of cell adhesion molecules crucial for lymphocyte trafficking.

MORF-057 is a selective inhibitor of α4β7 integrin.[1][2] This integrin is expressed on the

surface of a subset of lymphocytes and interacts with the mucosal addressin cell adhesion

molecule-1 (MAdCAM-1) on the endothelial cells of blood vessels in the gut.[3][4] By blocking

this interaction, MORF-057 is designed to specifically prevent the migration of these

inflammatory cells into the intestinal tissue.[3][4]
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Carotegrast methyl is an α4-integrin antagonist, which means it inhibits both α4β1 and α4β7

integrins.[5][6] While the inhibition of α4β7 targets gut-specific lymphocyte trafficking by

blocking the interaction with MAdCAM-1, the inhibition of α4β1 can interfere with the interaction

between α4β1 on lymphocytes and vascular cell adhesion molecule-1 (VCAM-1) found on

endothelial cells in various tissues, including the central nervous system.[5][7]
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Caption: Signaling pathway of MORF-057 and carotegrast methyl.
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Preclinical Data
Parameter MORF-057 Carotegrast Methyl

Target Selective α4β7 integrin α4β1 and α4β7 integrin

Selectivity
>41,600-fold selectivity for

α4β7 over α4β1[4]
Acts on both α4β1 and α4β7[5]

In Vitro Activity

Potent inhibition of α4β7-

mediated lymphocyte

adhesion[8]

Blocks interaction of α4β1/

α4β7 with VCAM-1/MAdCAM-

1[7]

In Vivo Models
Mouse and non-human

primate models[7]

Information not readily

available

Pharmacodynamic Effect

Increased circulating gut-

trafficking lymphocytes in mice

and β7high CD4+ T memory

cells in non-human primates[7]

Increase in peripheral

lymphocyte count[9]

Clinical Trial Data
MORF-057 (EMERALD-1 and EMERALD-2 Trials)
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Trial Phase N Population
Key Endpoints
& Results

EMERALD-1 2a 35

Adults with

moderate to

severe UC[10]

Primary: Change

in Robarts

Histopathology

Index (RHI)

score at week

12: -6.4

(p=0.0019)[10].

Secondary:

Endoscopic

improvement:

25.7%[2][11].

Clinical

response: 45.7%

[2][11].

EMERALD-2 2b 282 (planned)

Adults with

moderate to

severe UC[12]

Primary: Clinical

remission rate

(Modified Mayo

Clinic Score) at

12 weeks.

(Results

expected H1

2025)[13]

Carotegrast Methyl (Phase 3 Trial - AJM300/CT3)
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Trial Phase N Population
Key Endpoints
& Results

AJM300/CT3 3 203

Japanese

patients with

moderately

active UC with

inadequate

response to

mesalazine[14]

[15]

Primary: Clinical

response at

week 8: 45%

(carotegrast

methyl) vs. 21%

(placebo)

(p=0.00028)[14]

[15]. Secondary:

Endoscopic

remission rate

showed

statistically

significant

improvement[16].

Experimental Protocols
MORF-057: EMERALD-1 Phase 2a Trial

Study Design: An open-label, single-arm, multicenter study.[1]

Patient Population: Adults with moderately to severely active ulcerative colitis.[1]

Intervention: MORF-057 100 mg administered orally twice daily for a 12-week induction

period, followed by a 40-week maintenance period.[10]

Primary Endpoint: Change from baseline in the Robarts Histopathology Index (RHI) score at

week 12.[10]

Secondary Endpoints: Change in the modified Mayo Clinic Score (mMCS), safety,

pharmacokinetic parameters, and pharmacodynamic measures including α4β7 receptor

occupancy and lymphocyte subset trafficking.[10]

Assessments: Efficacy was evaluated at week 12. Safety and tolerability were monitored

throughout the study.[1]
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Carotegrast Methyl: Phase 3 Trial (AJM300/CT3)
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][17][18]

Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-

10, endoscopic subscore of ≥2, and rectal bleeding subscore of ≥1) who had an inadequate

response or intolerance to mesalazine.[2][17][18]

Intervention: Patients were randomized to receive either carotegrast methyl (960 mg) or

placebo, administered orally three times daily for 8 weeks.[17][18]

Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a

reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding score of

≥1 or a rectal bleeding subscore of ≤1, and an endoscopic subscore of ≤1.[18]

Secondary Endpoints: Included endoscopic remission.[16]

Assessments: The primary endpoint was assessed at week 8. Patients, investigators, and

sponsor were masked to treatment assignments.[2]

Experimental Workflow
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Caption: General clinical trial workflow.

Safety and Tolerability
MORF-057: In the EMERALD-1 trial, MORF-057 was reported to be well-tolerated with no

safety signals observed. The most common treatment-emergent adverse events were

exacerbation of ulcerative colitis and anemia.[10]
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Carotegrast Methyl: In the Phase 3 trial, carotegrast methyl was well-tolerated.[11] The

incidence of adverse events was similar between the treatment and placebo groups.[14][15]

The most common adverse events were nasopharyngitis, headache, and nausea.[16]

Summary and Future Directions
MORF-057 and carotegrast methyl represent promising oral therapeutic options for patients

with ulcerative colitis. MORF-057's high selectivity for α4β7 integrin may offer a more targeted

approach to inhibiting gut-specific inflammation. Carotegrast methyl, with its dual α4β1/α4β7

inhibition, has demonstrated efficacy in a Phase 3 trial.

Further research, including direct comparative studies, will be necessary to fully elucidate the

relative efficacy and safety profiles of these two agents. The results of the ongoing EMERALD-

2 trial for MORF-057 are eagerly awaited and will provide more robust data on its potential as a

treatment for ulcerative colitis. The differing selectivity profiles may also translate to different

safety considerations, particularly concerning the potential for systemic immunosuppression

with dual α4β1/α4β7 inhibition. Continued investigation into the long-term safety and efficacy of

both molecules is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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